2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an azidomethyl group and a fluoro-nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole typically involves multiple steps One common method includes the reaction of 2-fluoro-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Sodium azide is commonly used for introducing the azidomethyl group.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups such as amino, nitro, or azido groups.
Scientific Research Applications
2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in various applications, including drug development and material science. The fluoro-nitrophenyl group can interact with biological molecules, potentially inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azidomethyl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole
- 2-(Azidomethyl)-5-(2-bromo-4-nitrophenyl)-1,3,4-oxadiazole
- 2-(Azidomethyl)-5-(2-iodo-4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole lies in the presence of the fluoro group, which imparts distinct electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Biological Activity
2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family. Its unique structure features an azidomethyl group and a 2-fluoro-4-nitrophenyl moiety, which contribute to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.
- Molecular Formula: C9H5FN6O3
- Molecular Weight: Approximately 264.173 g/mol
- Structure: Chemical Structure
The presence of the azide functional group allows for various chemical transformations, enhancing the compound's reactivity and potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activities. Preliminary studies suggest that this compound may possess notable antimicrobial properties due to the presence of the nitro group, which is known to enhance cytotoxic effects against various pathogens .
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on human tumor cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair . Molecular docking studies further support these findings by indicating favorable binding interactions with the enzyme.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: The compound's interaction with topoisomerase I suggests it may inhibit this enzyme's catalytic activity, leading to DNA damage and subsequent apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation: The nitro group may facilitate the generation of ROS, contributing to oxidative stress in microbial cells and cancer cells alike .
Study 1: Antiproliferative Activity
A study conducted on a library of oxadiazole derivatives found that several compounds exhibited significant antiproliferative activity. The results indicated that modifications at specific positions on the oxadiazole ring could enhance biological efficacy. The study highlighted that compounds structurally related to this compound showed promising results against various cancer cell lines .
Compound | Activity | Target |
---|---|---|
This compound | Cytotoxic | Topoisomerase I |
Compound A | Moderate | Unknown |
Compound B | High | Unknown |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that certain modifications could enhance activity against Gram-positive and Gram-negative bacteria. The study suggested that this compound could be developed further as a lead candidate for antimicrobial therapy .
Properties
CAS No. |
919122-25-1 |
---|---|
Molecular Formula |
C9H5FN6O3 |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
2-(azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H5FN6O3/c10-7-3-5(16(17)18)1-2-6(7)9-14-13-8(19-9)4-12-15-11/h1-3H,4H2 |
InChI Key |
MNFCYMRKFPBGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(O2)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.